
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-苯基-3-(2-苯基-5-(苯氨基)-1,3,4-噻二唑-3(2H)-基)-2-丙烯-1-酮是一种复杂的 有机化合物,属于噻二唑类。噻二唑是有机化合物,其五元环中含有硫和氮原子。这种特定化合物以其独特的结构为特征,该结构包括一个与丙烯酮部分融合的噻二唑环和多个苯基。
准备方法
1-苯基-3-(2-苯基-5-(苯氨基)-1,3,4-噻二唑-3(2H)-基)-2-丙烯-1-酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻二唑环的形成: 噻二唑环是在酸性条件下,通过将硫代半碳酰肼与适当的醛或酮反应而合成的。
偶联反应: 合成的噻二唑然后通过缩合反应与查耳酮衍生物偶联,通常使用氢氧化钠或氢氧化钾等碱。
纯化: 最终产物通过重结晶或色谱技术进行纯化,以获得高纯度的所需化合物。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用连续流反应器和自动化纯化系统以提高效率和产量。
化学反应分析
1-苯基-3-(2-苯基-5-(苯氨基)-1,3,4-噻二唑-3(2H)-基)-2-丙烯-1-酮会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化,导致形成相应的亚砜或砜。
还原: 使用硼氢化钠或氢化铝锂等还原剂进行的还原反应可以将该化合物转化为其相应的醇或胺。
取代: 亲电或亲核取代反应可以在苯环或噻二唑环上发生,引入不同的官能团并改变化合物的性质。
这些反应中使用的常见试剂和条件包括酸性或碱性催化剂、不同的温度以及乙醇、甲醇或二氯甲烷等溶剂。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
1-苯基-3-(2-苯基-5-(苯氨基)-1,3,4-噻二唑-3(2H)-基)-2-丙烯-1-酮具有多种科学研究应用:
化学: 它用作合成更复杂分子和研究反应机理的构建块。
生物学: 探索该化合物的生物活性以用于潜在的抗菌、抗真菌和抗癌特性。
医学: 由于其独特的结构和生物活性,研究正在调查其作为治疗剂的潜力。
工业: 它用于开发新材料、染料和农用化学品。
作用机制
1-苯基-3-(2-苯基-5-(苯氨基)-1,3,4-噻二唑-3(2H)-基)-2-丙烯-1-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会抑制或激活酶、受体或其他蛋白质,从而导致各种生物学效应。例如,其抗菌活性可能是由于破坏细菌细胞膜或抑制必需酶造成的。
相似化合物的比较
与 1-苯基-3-(2-苯基-5-(苯氨基)-1,3,4-噻二唑-3(2H)-基)-2-丙烯-1-酮类似的化合物包括其他噻二唑衍生物和查耳酮类似物。这些化合物具有结构相似性,但在其特定的官能团和取代基方面存在差异,从而导致其化学和生物学性质的差异
属性
CAS 编号 |
125791-41-5 |
|---|---|
分子式 |
C23H19N3OS |
分子量 |
385.5 g/mol |
IUPAC 名称 |
(E)-1-phenyl-3-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19N3OS/c27-21(18-10-4-1-5-11-18)16-17-26-22(19-12-6-2-7-13-19)28-23(25-26)24-20-14-8-3-9-15-20/h1-17,22H,(H,24,25)/b17-16+ |
InChI 键 |
GEHMDTFXHNHHHQ-WUKNDPDISA-N |
手性 SMILES |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)/C=C/C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)C=CC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



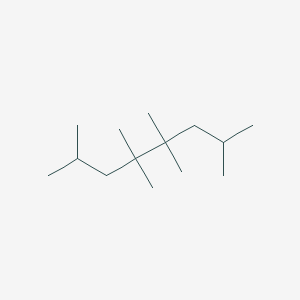


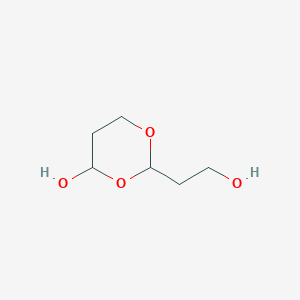

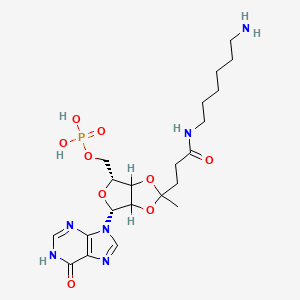
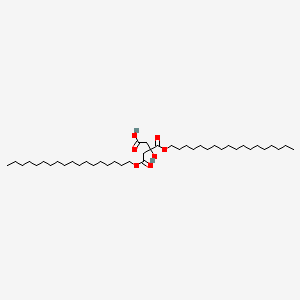
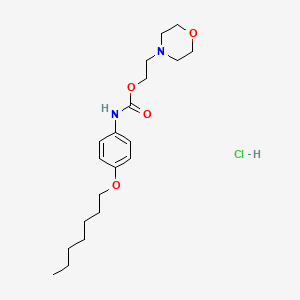
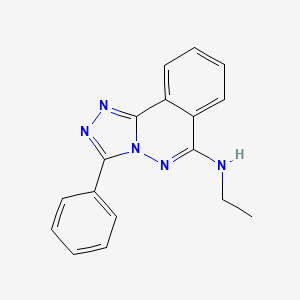

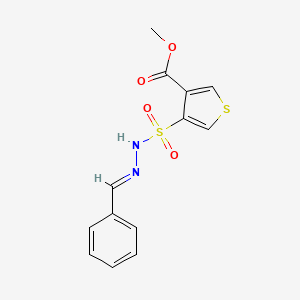
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)

